molecular formula C18H13N5OS B11193645 2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11193645
M. Wt: 347.4 g/mol
InChI Key: CMNUJLSOTDPOEU-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that features a unique structure combining pyridine, thiophene, triazole, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of a substituted pyridine derivative with a thiophene-containing triazole precursor under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst like palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-4-yl)-6-(thiophen-2-yl)-[1,2,4]triazolo[5,1-b]quinazoline: Lacks the dihydro moiety, which may affect its reactivity and biological activity.

    2-(pyridin-4-yl)-6-(thiophen-2-yl)-[1,2,4]triazolo[5,1-b]quinazolin-8-one: Similar structure but without the dihydro component, leading to different chemical properties.

Uniqueness

The presence of the dihydro moiety in 2-(pyridin-4-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and material science highlight its significance.

Properties

Molecular Formula

C18H13N5OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-pyridin-4-yl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H13N5OS/c24-15-9-12(16-2-1-7-25-16)8-14-13(15)10-23-18(20-14)21-17(22-23)11-3-5-19-6-4-11/h1-7,10,12H,8-9H2

InChI Key

CMNUJLSOTDPOEU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CC=NC=C4)N=C21)C5=CC=CS5

Origin of Product

United States

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